molecular formula C8H11BrN2 B2664997 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine CAS No. 1270362-11-2

1-(5-Bromo-3-methylpyridin-2-yl)ethanamine

Cat. No.: B2664997
CAS No.: 1270362-11-2
M. Wt: 215.094
InChI Key: DPNIINIKFQBHRO-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-methylpyridin-2-yl)ethanamine is a chemical compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine typically involves the bromination of 3-methylpyridine followed by amination. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of tetrakis(triphenylphosphine)palladium(0) as a catalyst and potassium phosphate as a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-3-methylpyridin-2-yl)ethanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.

    Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity.

Comparison with Similar Compounds

    1-(5-Bromo-3-methylpyridin-2-yl)ethanone: This compound differs by having a ketone group instead of an amine group.

    1-(5-Bromo-3-methylpyridin-2-yl)piperazine: This compound features a piperazine ring instead of an ethanamine group.

Uniqueness: 1-(5-Bromo-3-methylpyridin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(9)4-11-8(5)6(2)10/h3-4,6H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNIINIKFQBHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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